molecular formula C16H13F3O4 B6405543 3-(2,4-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261948-83-7

3-(2,4-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6405543
CAS RN: 1261948-83-7
M. Wt: 326.27 g/mol
InChI Key: WZBSYKHJLPGYSI-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (3-DTF-BzA) is a compound of interest to scientists due to its potential applications in various fields. This chemical is a derivative of benzoic acid and is often used as an intermediate in the synthesis of other compounds. It is also known as trifluoromethylbenzoic acid (TFBA). 3-DTF-BzA has become increasingly popular in recent years due to its wide range of applications in the fields of medicine, biochemistry, and materials science. In

Scientific Research Applications

3-DTF-BzA has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, including drugs, herbicides, and pesticides. It has also been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a reactant in the synthesis of a variety of compounds. 3-DTF-BzA has also been used in the synthesis of a variety of materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-DTF-BzA is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate, which leads to the formation of a new product. It is also believed that the compound can act as a catalyst, increasing the rate of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DTF-BzA are not well understood. However, it has been shown to have some effect on the activity of certain enzymes and proteins. In particular, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs. It has also been shown to have some effect on the activity of certain proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-DTF-BzA in laboratory experiments is its high reactivity. It is a highly reactive compound, which makes it useful for a variety of synthetic reactions. It is also relatively easy to handle and store, making it suitable for use in laboratory experiments. The main limitation of using 3-DTF-BzA is its toxicity. The compound is toxic and should be handled with care.

Future Directions

The future of 3-DTF-BzA is promising. It has a wide range of potential applications in the fields of medicine, biochemistry, and materials science. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to develop new methods for the synthesis of 3-DTF-BzA and to explore its potential applications in drug design and development. Finally, further research is needed to explore the potential of 3-DTF-BzA as a catalyst in organic reactions and its potential use in the synthesis of materials.

Synthesis Methods

3-DTF-BzA can be synthesized by a variety of methods. The most common method is the conversion of benzoic acid to 3-DTF-BzA using trifluoromethanesulfonic anhydride (TFMS). The reaction of benzoic acid with TFMS in the presence of a base catalyst yields 3-DTF-BzA in a quantitative yield. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid with trifluoromethyl iodide in the presence of a base catalyst. This method yields 3-DTF-BzA in a quantitative yield.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O4/c1-22-12-3-4-13(14(8-12)23-2)9-5-10(15(20)21)7-11(6-9)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBSYKHJLPGYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690813
Record name 2',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-83-7
Record name 2',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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